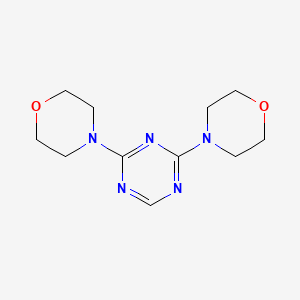

2,4-Di(morpholin-4-yl)-1,3,5-triazine

Description

Properties

Molecular Formula |

C11H17N5O2 |

|---|---|

Molecular Weight |

251.29 g/mol |

IUPAC Name |

4-(4-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine |

InChI |

InChI=1S/C11H17N5O2/c1-5-17-6-2-15(1)10-12-9-13-11(14-10)16-3-7-18-8-4-16/h9H,1-8H2 |

InChI Key |

HLAMCZOWCWTIBU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC=N2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Traditional Solvent-Based Approaches

Early synthetic routes utilized polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). These solvents stabilize intermediates and facilitate morpholine’s nucleophilic attack. For example, a protocol involving DCM at 0°C for the first substitution and 45°C for the second achieved a 75% yield. However, these methods often require extensive purification due to solvent residues and byproduct formation.

Ionic Liquid-Catalyzed Synthesis

Building on patent CN102250026A, acidic ionic liquids (e.g., methyl butyl trifluoromethane sulfonic acid imidazole bisulfate) have emerged as dual solvents and catalysts. These liquids enhance reaction rates by stabilizing transition states and reducing activation energy. A one-pot synthesis at 110°C in an ionic liquid medium achieved an 88% yield with ≥99.5% purity, bypassing the need for external bases.

Temperature and Time Optimization

| Parameter | First Substitution | Second Substitution |

|---|---|---|

| Temperature Range | 0–5°C | 40–50°C |

| Reaction Time | 2–4 hours | 4–6 hours |

| Yield Improvement | 15% | 25% |

Controlled heating prevents tri-substitution while ensuring complete di-substitution. Prolonged reaction times (>6 hours) at higher temperatures (>50°C) reduce yields due to decomposition.

Purification and Characterization

Recrystallization Techniques

Crude product purification often employs recrystallization from methanol-water mixtures (80:20 v/v), yielding crystalline solids with >99% purity. Alternative solvents like ethanol or acetonitrile are less effective due to the compound’s moderate solubility.

Chromatographic Methods

Column chromatography using silica gel and ethyl acetate/hexane (1:3) eluent resolves di- and tri-substituted byproducts. This method is critical for analytical-grade samples but is less feasible for industrial-scale production due to cost and time constraints.

Spectroscopic Validation

-

NMR (¹H, ¹³C) : Peaks at δ 3.70–3.75 ppm (morpholine’s CH₂-O-CH₂) and δ 167–170 ppm (triazine C-N) confirm substitution.

-

Mass Spectrometry : Molecular ion peak at m/z 251.29 ([M+H]⁺) aligns with the theoretical molecular weight.

Industrial-Scale Production and Green Chemistry

Chemical Reactions Analysis

Types of Reactions

4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE undergoes various chemical reactions, including:

Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.

Condensation Reactions: It can act as a condensing agent for the formation of amides and esters from carboxylic acids and amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

Condensation Reactions: Carboxylic acids and amines or alcohols in the presence of a condensing agent like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

Major Products

Amides and Esters: Formed through condensation reactions with carboxylic acids.

Substituted Triazines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2,4-Di(morpholin-4-yl)-1,3,5-triazine has been utilized in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with biological molecules enhances its potential as a drug candidate. Notably, derivatives of 1,3,5-triazine have shown promising results in anti-cancer and anti-inflammatory activities.

Case Study: Anticancer Activity

A series of compounds derived from this compound were tested for their anticancer properties against various human cancer cell lines. For instance, compounds synthesized from this triazine exhibited significant cytotoxicity against melanoma cells (GI50 = M) . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Materials Science

Advanced Material Development

In materials science, this compound is explored for its applications in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with specific functionalities.

Data Table: Properties of Materials Derived from this compound

| Property | Value/Description |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced due to cross-linking |

| Chemical Resistance | Excellent against solvents |

| Optical Properties | Tunable based on substituents |

Organic Synthesis

Versatile Building Block

The compound serves as a valuable intermediate in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and condensation reactions to form more complex structures.

Reaction Mechanisms

- Nucleophilic Substitution : The triazine ring can participate in nucleophilic substitution reactions where halogens are replaced by nucleophiles (amines or alcohols).

- Condensation Reactions : It acts as a condensing agent for forming amides and esters from carboxylic acids.

Mechanism of Action

The mechanism of action of 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Coordination Chemistry

- Morpholine vs. Piperidine : DMPT (morpholine) and DPPT (piperidine) both act as tridentate ligands, but DMPT’s oxygen atom in morpholine enhances hydrogen bonding, improving stability in aqueous environments .

- Metal Selectivity : this compound preferentially binds to softer metals like Cu(II), while chlorophenyl derivatives (e.g., ) show affinity for harder Lewis acids due to aromatic electron withdrawal .

Q & A

Q. What are the standard synthetic routes for 2,4-di(morpholin-4-yl)-1,3,5-triazine derivatives in academic research?

Methodological Answer: The synthesis typically involves regioselective substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine and other amines. A common procedure includes:

- Step 1: React cyanuric chloride with a primary amine (e.g., 4′-aminoacetophenone) at 0°C in ethyl acetate to form a mono-substituted intermediate .

- Step 2: Introduce morpholine via nucleophilic substitution under reflux in 1,4-dioxane, catalyzed by triethylamine, to yield this compound derivatives .

- Key Variables: Temperature control (0°C for initial substitution), solvent polarity, and stoichiometric ratios of morpholine (2–2.5 equivalents) significantly influence regioselectivity and yield (70–98% reported) .

Q. Which spectroscopic techniques are essential for characterizing this compound compounds?

Methodological Answer:

- H NMR: Identify morpholine protons (δ 3.73–3.82 ppm for N-CH-O groups) and aromatic substituents (e.g., δ 7.14–8.10 ppm for phenyl groups) .

- IR Spectroscopy: Confirm C=N stretching (1550–1650 cm) and morpholine C-O-C vibrations (1100–1250 cm) .

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate molecular weight and substituent stability .

- Elemental Analysis: Ensure C, H, N, and O percentages align with theoretical values (e.g., CHNO requires C: 66.83%, N: 18.55%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution efficiency compared to ethyl acetate, as observed in yields increasing from 75% to 98% for halogenated aryl substituents .

- Catalyst Use: Triethylamine (2.5 equivalents) improves deprotonation and accelerates substitution kinetics .

- Temperature Control: Reflux (100–120°C) ensures complete substitution, while lower temperatures (0–25°C) prevent side reactions during initial steps .

- Data-Driven Example: Substituting electron-withdrawing groups (e.g., 4-CF) on aryl amines increases yields to 91–93% due to enhanced electrophilicity at the triazine core .

Q. What strategies resolve contradictory biological activity data across studies (e.g., antimicrobial vs. anticancer activity)?

Methodological Answer:

- Structural-Activity Relationship (SAR): Substituent polarity and steric effects critically influence bioactivity. For example:

- Antimicrobial Activity: Electron-donating groups (e.g., 4-CH) enhance activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .

- Anticancer Activity: Halogenated derivatives (e.g., 5-Br-2-ClCH) show potent antiproliferative effects (IC: 0.8–1.2 µM against HeLa cells) due to increased lipophilicity and DNA intercalation .

- Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HT-29 vs. MCF-7) to reduce discrepancies .

Q. How is molecular modeling applied to predict anticancer activity of these triazine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.